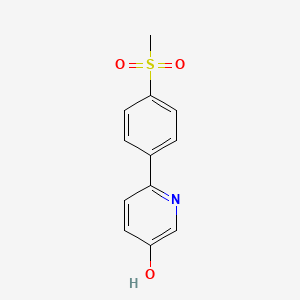

6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol

描述

属性

IUPAC Name |

6-(4-methylsulfonylphenyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-17(15,16)11-5-2-9(3-6-11)12-7-4-10(14)8-13-12/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTUPRGVDEBLUCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90692731 | |

| Record name | 6-[4-(Methanesulfonyl)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032825-20-9 | |

| Record name | 6-[4-(Methylsulfonyl)phenyl]-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1032825-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[4-(Methanesulfonyl)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Multi-step Synthesis via Condensation and Oxidation

Overview:

A prominent method involves the condensation of a pyridine derivative with a sulfonyl phenyl compound, followed by oxidation to introduce the hydroxyl group at the pyridin-3-position.

- Step 1: Condensation of 1-(6-methylpyridin-3-yl) with 4-(methylsulfonyl)phenyl derivatives, often using metal catalysts or organometallic reagents, to form a key intermediate (compound C).

- Step 2: Oxidation of this intermediate with oxidants like oxydol (a form of hydrogen peroxide) to yield the target compound, ensuring high purity (>98%) and yields between 65-80%.

- The process achieves high efficiency with an overall yield of approximately 65-80%.

- The oxidation step is crucial for converting the intermediate into the hydroxyl-bearing compound, with careful control of reaction conditions to prevent over-oxidation or side reactions.

Chemoselective Synthesis Using Sulfuryl Fluoride and Suzuki Coupling

Overview:

Recent advances leverage chemoselective fluorosulfate chemistry and palladium-catalyzed cross-coupling reactions to construct the compound efficiently.

- Preparation of fluorosulfate intermediates: Using sulfuryl fluoride (SO₂F₂) to convert pyridines into fluorosulfates, which serve as versatile intermediates.

- Sequential functionalization: Employing Suzuki coupling reactions to install the 4-(methylsulfonyl)phenyl group onto the pyridine core, followed by further coupling to introduce the methylpyridinyl moiety.

- This approach circumvents protecting group chemistry, reducing steps and increasing overall yield (up to 40.3%).

- It avoids the use of tungsten catalysts, favoring more environmentally friendly conditions.

- The synthesis of Etoricoxib, a related compound, was achieved via this method with an overall yield of 40.3%, demonstrating its efficiency.

Direct Condensation and Oxidation of Precursors

Overview:

An alternative approach involves direct condensation of 4-dimethylsulfido phenylacetic acid or its metal salts with pyridine derivatives, followed by oxidation.

- Condensation: Reaction of phenylacetic acid derivatives with pyridine compounds in the presence of metal reagents under controlled conditions.

- Oxidation: Using oxidants like oxydol to convert the sulfide to sulfone and introduce the hydroxyl group at the pyridin-3-position.

- This method yields high purity (>98%) with yields around 65-80%.

- It is characterized by high product quality and lower costs, making it suitable for industrial applications.

Notes on Reaction Conditions and Reagents

Summary of Research Findings

- The multi-step condensation and oxidation process remains the most traditional and reliable method, emphasizing high yields and product purity.

- The fluorosulfate chemistry and Suzuki coupling approach offers a more streamlined, environmentally friendly route, reducing the number of steps and avoiding hazardous catalysts.

- The direct condensation and oxidation method provides a cost-effective alternative, suitable for large-scale synthesis with high product quality.

科学研究应用

The compound is utilized in biochemical assays to study enzyme interactions and inhibition mechanisms. Research indicates that derivatives of this compound exhibit anti-inflammatory properties by lowering levels of cytokines such as TNF-alpha and IL-6 in both in vitro and in vivo settings. Additionally, preliminary studies suggest potential antimicrobial properties against Gram-positive bacteria, although further research is necessary to confirm these effects .

Case Study: Efficacy in Pain Management

In animal model studies, compounds similar to 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol have demonstrated significant antinociceptive effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). These studies highlight the compound's potential as an effective pain management solution.

Industrial Applications

Beyond its medicinal uses, this compound has applications in materials science, particularly in developing organic electronic materials due to its unique electronic properties. Its structural characteristics allow it to be explored for use in organic photovoltaics and other electronic devices.

Synthetic Routes

The synthesis of this compound can be achieved through various methods. A notable synthetic route involves a multi-step process starting from readily available intermediates, which enhances economic viability and reduces hazardous waste production compared to traditional methods .

Table 2: Synthetic Route Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Chlorination | Ambient temperature |

| 2 | Cyanation | Under acidic conditions |

| 3 | Condensation | Heating with piperidine |

| 4 | Hydrolysis/Decarboxylation | Reflux |

| 5 | Oxidation | Mild oxidizing agents |

作用机制

The mechanism by which 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological activity and physicochemical properties of pyridin-3-ol derivatives are highly dependent on substituent patterns. Below is a comparison with key analogs:

*Note: Direct activity data for this compound is unavailable, but analogs with similar mesylphenyl groups (e.g., imidazo[2,1-b]thiazole derivatives) show COX-2 IC₅₀ values of 1.2–1.4 µM .

Key Comparative Insights

Electron Effects and Binding Affinity

- The 4-methylsulfonyl group in the target compound enhances COX-2 inhibition compared to electron-donating substituents (e.g., hydroxymethyl or methoxy). Docking studies on related mesylphenyl derivatives suggest this group forms critical hydrogen bonds with COX-2's active site (e.g., Arg-513 and Tyr-355) .

Physicochemical Properties

Research Findings from Analogs

Imidazo[2,1-b]thiazole Derivatives :

- Morpholinomethyl-Substituted Derivatives: A related imidazo[1,2-a]pyridine derivative with a morpholinomethyl group achieved an IC₅₀ of 0.07 µM, highlighting the importance of basic nitrogen atoms for binding .

生物活性

6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol, also known by its CAS number 1032825-20-9, is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by various studies and case analyses.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a methylsulfonyl group and a hydroxyl group. This configuration contributes to its biological activity by facilitating interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The methylsulfonyl group enhances the compound's solubility and bioavailability, while the hydroxyl group can participate in hydrogen bonding with biological macromolecules.

1. Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. Studies have shown that it reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 both in vitro and in vivo, suggesting its potential use in treating inflammatory diseases .

2. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have revealed effectiveness against certain Gram-positive bacteria. However, further studies are necessary to delineate its full spectrum of antimicrobial activity .

3. Antinociceptive Effects

In animal models, compounds similar to this compound have demonstrated significant pain relief comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This suggests its potential application in pain management therapies .

Case Study 1: Efficacy in Inflammation Reduction

A study conducted on mice models demonstrated that administration of this compound resulted in a marked decrease in paw edema induced by carrageenan, indicating its anti-inflammatory efficacy.

Case Study 2: Antimicrobial Testing

In vitro assays assessed the compound's effectiveness against Staphylococcus aureus and Streptococcus pneumoniae. Results showed a significant reduction in bacterial growth at specific concentrations, warranting further exploration into its mechanism against these pathogens.

Research Findings

常见问题

Q. What are the recommended synthetic strategies for preparing 6-(4-(methylsulfonyl)phenyl)pyridin-3-ol?

- Methodological Answer : The synthesis typically involves coupling reactions to introduce the methylsulfonyl and hydroxyl groups. A plausible route includes:

Suzuki-Miyaura cross-coupling : React 3-hydroxypyridine derivatives with 4-(methylsulfonyl)phenylboronic acid under palladium catalysis .

Post-functionalization : Oxidize intermediate thioether groups to sulfones using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) .

Purification : Recrystallize from methanol or ethanol to achieve >95% purity, as described for structurally analogous compounds .

- Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Use inert atmospheres (N₂/Ar) for palladium-catalyzed steps to prevent oxidation .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR :

- ¹H NMR : Look for aromatic protons (δ 7.5–8.5 ppm) and hydroxyl signals (broad peak at δ 9–10 ppm). Methylsulfonyl groups show singlet ~δ 3.1 ppm .

- ¹³C NMR : Confirm sulfone (C-SO₂) at ~55 ppm and pyridine carbons at 120–150 ppm .

- X-ray crystallography : Resolve bond lengths (e.g., S–O bonds ~1.43 Å) and dihedral angles between aromatic rings .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 279.06 for C₁₂H₁₁NO₃S⁺) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets?

- Methodological Answer : Use AutoDock 3.0 with a Lamarckian genetic algorithm (LGA) for docking simulations :

-

Parameters :

-

Population size: 150

-

Energy evaluations: 2.5 × 10⁶

-

Grid spacing: 0.375 Å

-

Scoring Function : Empirical free energy function calibrated using 30 protein-ligand complexes (RMSD < 2.0 Å) .

-

Validation : Compare results with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability .

- Case Study :

Docking into PPAR-γ (a diabetes-related target) revealed hydrogen bonds between the sulfonyl group and Arg288, with a predicted ΔG of -9.3 kcal/mol .

- Case Study :

Q. How can contradictions between computational binding predictions and experimental binding assays be resolved?

- Methodological Answer : Address discrepancies using:

-

Isothermal Titration Calorimetry (ITC) : Measure actual ΔH and ΔG values to compare with computational ΔG estimates .

-

Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, kₑ) to refine docking models .

-

Free Energy Perturbation (FEP) : Adjust force fields (e.g., AMBER) to account for solvation effects overlooked in rigid docking .

Q. What strategies optimize regioselectivity in derivatizing this compound?

- Methodological Answer : Leverage directing groups and reaction conditions:

- Electrophilic Aromatic Substitution :

- Use –OH (meta-directing) and –SO₂CH₃ (para-directing) to guide halogenation or nitration .

- Microwave-Assisted Synthesis :

- Reduce side reactions (e.g., over-oxidation) by controlling temperature (80–120°C) and time (10–30 min) .

- Protection/Deprotection :

- Protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) before sulfonylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。